

Technical Whitepaper & Safety Data Guide: 2,3-Bis(Fmoc-amino)propionic acid

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2,3-Bis(Fmoc-amino)propionic acid
Cat. No.: B13387915

[Get Quote](#)

Executive Summary & Chemical Significance

2,3-Bis(Fmoc-amino)propionic acid (commonly referred to as Fmoc-Dap(Fmoc)-OH) is a highly specialized, unnatural amino acid derivative utilized extensively in Solid-Phase Peptide Synthesis (SPPS)[1]. Structurally, it features a propionic acid backbone with two primary amines at the α and β positions, both protected by fluorenylmethoxycarbonyl (Fmoc) groups.

For drug development professionals and synthetic chemists, this molecule serves a singular, powerful purpose: architectural branching. Unlike Lysine, which provides a long, flexible 4-carbon alkyl spacer before its ϵ -amine branching point, diaminopropionic acid (Dap) provides the shortest possible spacer (a single carbon). This forces the resulting bifurcated peptide chains into tight spatial proximity. This rigid, high-density clustering is mechanically critical for the synthesis of multiple antigen peptides (MAPs), compact peptide dendrimers, and multivalent radiolabeled ligands used in PET imaging[2].

Physicochemical Profile & Hazard Identification

While Fmoc-Dap(Fmoc)-OH is a cornerstone of complex peptide architecture, its handling must be governed by strict laboratory safety protocols. According to standardized Safety Data

Sheets (SDS), the compound is not globally classified as a hazardous substance under GHS/CLP criteria[3]. However, as a fine, reactive powder, it acts as a potential mechanical irritant[4].

Table 1: Chemical Identity & Physicochemical Properties

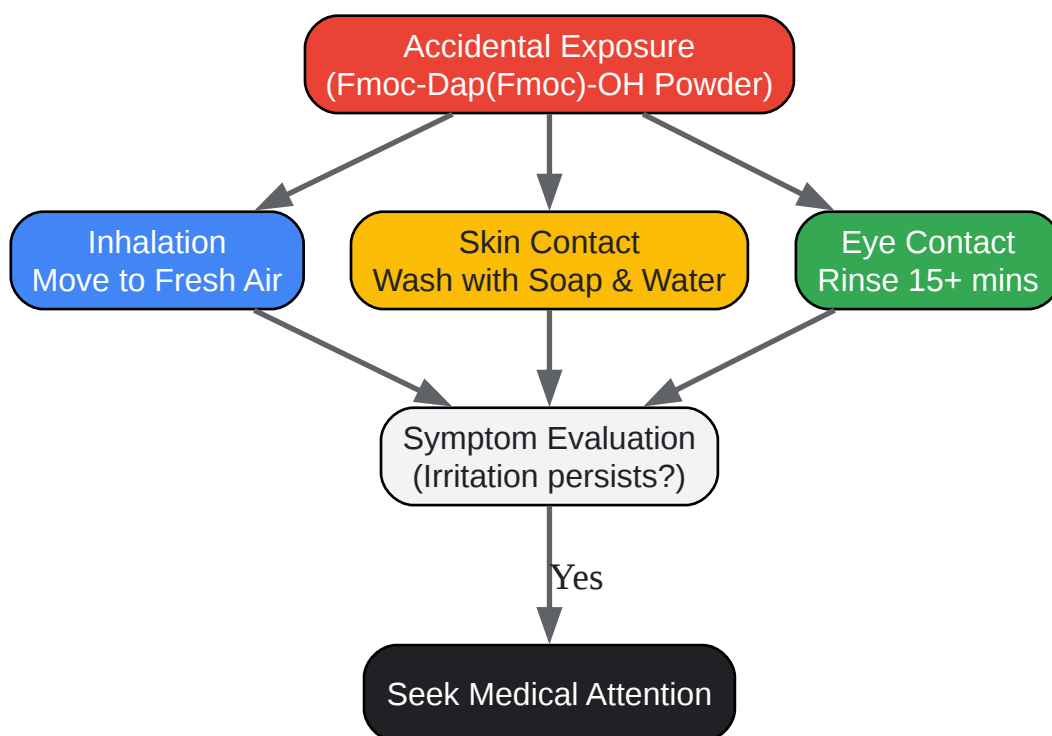
Parameter	Specification
Chemical Name	(S)-2,3-Bis(Fmoc-amino)propionic acid
Common Synonyms	Fmoc-Dap(Fmoc)-OH; N α ,N β -di-Fmoc-L-2,3-diaminopropionic acid
CAS Number	201473-90-7 (S-isomer) / 145489-09-4 (General)
Molecular Formula	C ₃₃ H ₂₈ N ₂ O ₆
Molecular Weight	548.59 g/mol
Appearance	White to off-white crystalline powder
Solubility	Soluble in DMF, DMSO, and NMP; Insoluble in water

Table 2: GHS Hazard Identification & Handling Protocols

Category	Safety Directive / Data
GHS Classification	Not classified as a hazardous substance (No signal word)[3]
Potential Hazards	May cause mechanical eye irritation or respiratory tract irritation[4].
PPE Requirements	Nitrile gloves (EN 374), safety goggles, N95/P2 particulate respirator.
Storage Conditions	Store at 2–8°C. Keep container tightly closed in a dry, well-ventilated place away from strong oxidizing agents.
Disposal	Dissolve in a combustible solvent and process via a chemical incinerator equipped with an afterburner[4].

Emergency Response & Triage Logic

In the event of accidental exposure, a self-correcting triage protocol must be initiated to mitigate irritation. The logic flow below outlines the field-proven response mechanism for handling exposure to Fmoc-protected amino acid powders[4].



[Click to download full resolution via product page](#)

Emergency response and triage protocol for accidental chemical exposure.

Experimental Workflow: Dendrimer Branching via SPSS

The true value of Fmoc-Dap(Fmoc)-OH lies in its application. The following protocol details the methodology for incorporating this building block into a growing peptide chain to create a bifurcated dendrimer.

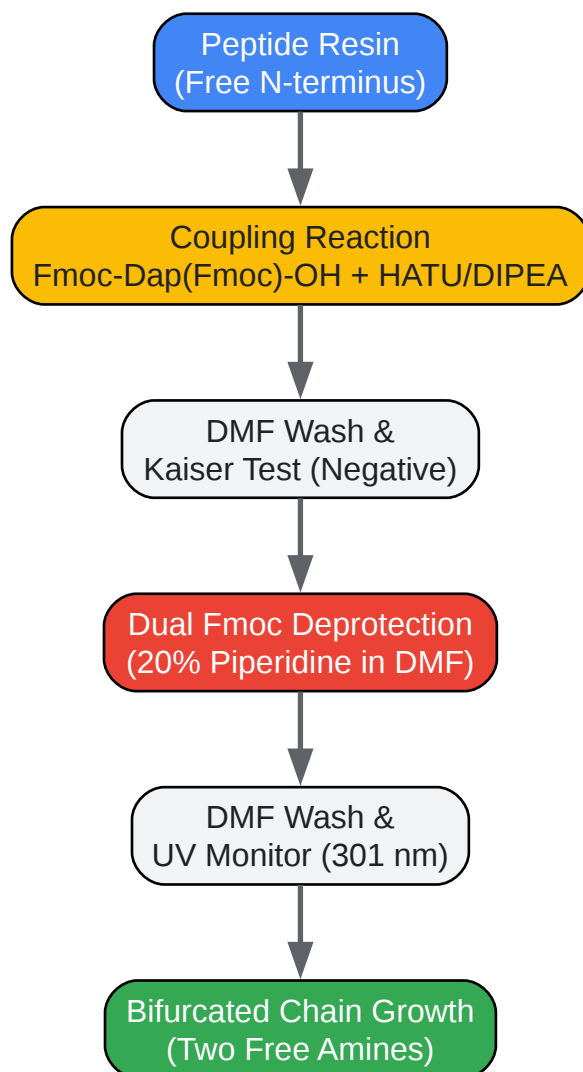
Scientific Causality: The coupling of Fmoc-Dap(Fmoc)-OH is inherently sterically hindered due to the presence of two bulky Fmoc groups on adjacent carbons. Therefore, standard coupling reagents (like DIC/HOBt) are insufficient. We mandate the use of HATU, a highly reactive uronium salt, to drive the acylation to completion and prevent epimerization.

Step-by-Step Methodology

- Resin Preparation & Swelling:

- Suspend the peptide-bound resin (containing a free N-terminal amine) in Dimethylformamide (DMF) for 30 minutes to maximize the accessibility of reactive sites within the polymer matrix.
- Activation & Coupling:
 - Prepare a solution of Fmoc-Dap(Fmoc)-OH (3.0 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
 - Add N,N-Diisopropylethylamine (DIPEA) (6.0 equivalents) to the solution to initiate the formation of the active ester.
 - Add the activated mixture to the resin and agitate for 2 hours at room temperature.
- Self-Validating Check (Kaiser Test):
 - Wash the resin thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min).
 - Perform a Kaiser test. Logic: A negative result (yellow beads/solution) confirms the complete acylation of the primary amines. A positive result (blue) dictates a mandatory re-coupling step.
- Dual Fmoc Deprotection:
 - Treat the resin with 20% Piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes.
 - Mechanistic Insight: Piperidine acts as a base to abstract the acidic proton on the fluorene ring, initiating a β -elimination mechanism^[1]. Because two Fmoc groups are being removed simultaneously, the extended second treatment ensures total deprotection.
- Spectrophotometric Validation:
 - Collect the deprotection washings and measure UV absorbance at 301 nm. The presence of the dibenzofulvene-piperidine adduct confirms successful deprotection.
- Bifurcated Chain Elongation:

- The resin now possesses two reactive primary amines per original chain. Subsequent amino acid couplings will now build two identical peptide branches simultaneously.



[Click to download full resolution via product page](#)

Workflow for generating bifurcated peptide dendrimers using Fmoc-Dap(Fmoc)-OH.

References

- CymitQuimica. "CAS 201473-90-7: Fmoc-Dap(Fmoc)-OH Product Specifications." CymitQuimica.
- Molaid. "bis-Fmoc-2,3-diaminopropanoic acid - CAS 145489-09-4." Molaid Chemical Database.
- Aladdin Scientific Corporation. "SAFETY DATA SHEET: Fmoc-Dap(Fmoc)-OH." Amazon AWS Hosted SDS.

- Iris Biotech GmbH. "Sikkerhedsdatablad: Fmoc-L-Dap(Fmoc)-OH." Iris Biotech Safety Database.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. CAS 201473-90-7: Fmoc-Dap\(Fmoc\)-OH | CymitQuimica \[cymitquimica.com\]](#)
- [2. bis-Fmoc-2,3-diaminopropanoic acid - CAS号 145489-09-4 - 摩熵化学 \[molaid.com\]](#)
- [3. media.iris-biotech.de \[media.iris-biotech.de\]](#)
- [4. aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com \[aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com\]](#)
- To cite this document: BenchChem. [Technical Whitepaper & Safety Data Guide: 2,3-Bis(Fmoc-amino)propionic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13387915/docs#technical-whitepaper-safety-data-guide-2-3-bis-fmoc-amino-propionic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)